3-Fluoro-2,4-diiodopyridine CAS 153035-06-4 properties
3-Fluoro-2,4-diiodopyridine CAS 153035-06-4 properties
An In-depth Technical Guide to 3-Fluoro-2,4-diiodopyridine (CAS 153035-06-4): A Versatile Scaffold for Advanced Synthesis
Executive Summary
3-Fluoro-2,4-diiodopyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring two iodine atoms at the C2 and C4 positions and a fluorine atom at the C3 position, presents a unique platform for complex molecular engineering. The principal value of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bonds are highly susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is comparatively inert under these conditions. This chemoselectivity allows for sequential and site-specific functionalization, enabling the construction of diverse molecular libraries from a single, advanced scaffold. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, the reactivity profile, and key applications of 3-Fluoro-2,4-diiodopyridine as a strategic building block in modern organic synthesis.
Physicochemical and Spectroscopic Profile
While specific experimental data for 3-Fluoro-2,4-diiodopyridine is not extensively documented in publicly available literature, its core properties can be reliably established. Further physical characteristics are inferred from closely related structural analogs.
Core Compound Identifiers
| Property | Value | Reference |
| CAS Number | 153035-06-4 | [1][2] |
| Molecular Formula | C₅H₂FI₂N | [1] |
| Molecular Weight | 348.89 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1F)I)I) | |
| InChI Key | N/A |
Physical and Chemical Properties (Analog-Derived)
| Property | Value | Basis of Estimation |
| Appearance | Off-white to light yellow solid | Based on 3-Fluoro-2-iodopyridine[3] |
| Melting Point | > 85 °C | Expected to be higher than 3-Fluoro-4-iodopyridine (85-89 °C) due to increased molecular weight and symmetry[4][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Based on 3-Fluoro-4-iodopyridine[6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | Standard for reactive organoiodides[4][7] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis logically begins with a commercially available precursor, 3-fluoropyridine, and proceeds via sequential, directed iodination. The fluorine atom can act as a weak directing group, but more powerful directed ortho-metalation (DoM) strategies are typically required for high regioselectivity.
Caption: Proposed two-step synthesis of 3-Fluoro-2,4-diiodopyridine.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, logical procedure adapted from established methods for iodinating fluoropyridines.[8][9] Note: This reaction should be performed by trained personnel under an inert atmosphere with appropriate safety precautions.
Step 1: Synthesis of 3-Fluoro-4-iodopyridine
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
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Base Formation: Slowly add n-butyllithium (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq). Stir for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.
-
Deprotonation: Re-cool the mixture to -78 °C. Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF dropwise. The C4 proton is preferentially abstracted due to its acidity, enhanced by the adjacent fluorine. Stir for 1-2 hours at this temperature.
-
Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the reaction mixture at -78 °C. The solution will decolorize as the iodine is consumed.
-
Quench and Work-up: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-fluoro-4-iodopyridine.
Step 2: Synthesis of 3-Fluoro-2,4-diiodopyridine
-
Reaction Setup: In a similar inert-atmosphere setup, dissolve the purified 3-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Deprotonation: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in a separate flask by adding n-butyllithium to diisopropylamine at -78 °C. Slowly add the LDA solution to the substrate solution. The C2 proton is the most acidic remaining proton, directed by both the ring nitrogen and the existing iodo group, leading to selective lithiation at this position.
-
Iodination: After stirring for 1-2 hours at -78 °C, quench the resulting lithiated species with a solution of iodine (1.2 eq) in THF as described in Step 1.
-
Work-up and Purification: Follow the same quench, work-up, and purification procedures as in Step 1 to isolate the final product, 3-Fluoro-2,4-diiodopyridine.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Fluoro-2,4-diiodopyridine is dominated by the high reactivity of its C-I bonds in palladium-catalyzed cross-coupling reactions. This allows for the molecule to be used as a scaffold, where different functionalities can be introduced sequentially at the C4 and C2 positions.
Principle of Chemoselective Cross-Coupling
The reactivity of carbon-halogen bonds towards the oxidative addition step in Pd(0)-catalyzed cycles follows the general trend: C-I > C-Br > C-Cl >> C-F.[10] This significant difference in reactivity is the cornerstone of this building block's utility. The C-I bonds can be selectively functionalized while leaving the robust C-F bond intact.
Furthermore, the two C-I bonds themselves may exhibit differential reactivity due to their electronic environment. The C4 position is generally more activated towards oxidative addition than the C2 position, often allowing for selective mono-functionalization at C4 by carefully controlling reaction conditions (e.g., temperature, reaction time, catalyst loading).
Caption: Sequential functionalization via chemoselective cross-coupling.
Key Cross-Coupling Protocols
The following are representative protocols that can be adapted for use with 3-Fluoro-2,4-diiodopyridine.[10][11]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Objective: To introduce an aryl or heteroaryl group.
-
Protocol:
-
To a degassed solution of 3-Fluoro-2,4-diiodopyridine (1.0 eq) in a solvent mixture like 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.1-1.5 eq).
-
Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until starting material is consumed (monitored by TLC or LC-MS).
-
Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.
-
B. Sonogashira Coupling (C-C Bond Formation)
-
Objective: To introduce an alkynyl group.
-
Protocol:
-
To a Schlenk flask, add 3-Fluoro-2,4-diiodopyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).
-
Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature to 60 °C.
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
C. Buchwald-Hartwig Amination (C-N Bond Formation)
-
Objective: To introduce an amine functionality.
-
Protocol:
-
Combine 3-Fluoro-2,4-diiodopyridine (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-8 mol%).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the mixture at 80-110 °C under an inert atmosphere until the reaction is complete.
-
Cool the mixture, quench with water, and extract with an organic solvent. Purify via column chromatography.
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Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-2,4-diiodopyridine is not widely available. The following hazard profile is inferred from data on related iodinated and fluorinated pyridines.[4][5][12]
Inferred Hazard Profile
| Hazard Classification | Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 1/2A: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | GHS07 (Exclamation Mark) |
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The product may be air and light-sensitive; store under an inert gas like argon or nitrogen.[4]
Conclusion
3-Fluoro-2,4-diiodopyridine (CAS 153035-06-4) represents a highly valuable and versatile building block for synthetic chemists. Its key strategic advantage is the predictable, chemoselective reactivity of its C-I bonds in the presence of a robust C-F bond. This allows for controlled, sequential installation of diverse functional groups using well-established palladium-catalyzed cross-coupling methodologies. For researchers engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, this compound offers a powerful scaffold to accelerate the exploration of chemical space and the construction of complex molecular architectures.
References
- Cas 22282-75-3,3-FLUORO-4-IODOPYRIDINE - LookChem. (URL: )
- 3-Fluoro-2,4-diiodopyridine | CAS 153035-06-4 | SCBT - Santa Cruz Biotechnology. (URL: )
- 3-Fluoro-4-iodopyridine - SAFETY D
- SAFETY D
- 153035-06-4 3-Fluoro-2,4-diiodopyridine - ChemSigma. (URL: )
- Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
- SAFETY D
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - ACS Publications. (URL: [Link])
- Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine - Benchchem. (URL: )
- MATERIAL SAFETY D
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